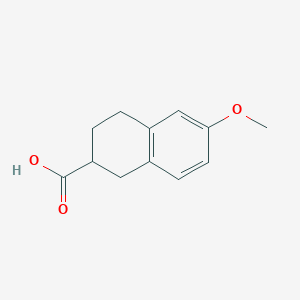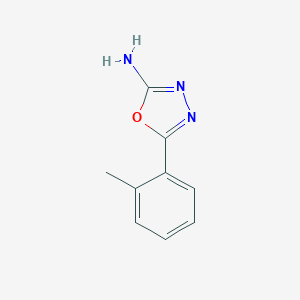
(R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Descripción general
Descripción
®-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a chiral compound with significant interest in various scientific fields. This compound features a methoxy group at the 6th position and a carboxylic acid group at the 2nd position on a tetrahydronaphthalene ring system. The ® configuration indicates the specific spatial arrangement of its atoms, which is crucial for its biological activity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available naphthalene derivatives.
Methoxylation: Introduction of the methoxy group can be achieved through electrophilic aromatic substitution using methanol and an acid catalyst.
Hydrogenation: The naphthalene ring is partially hydrogenated to form the tetrahydronaphthalene structure. This can be done using hydrogen gas and a palladium or platinum catalyst under high pressure.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, such as the Kolbe-Schmitt reaction, where carbon dioxide is reacted with a phenol derivative under basic conditions.
Industrial Production Methods
In industrial settings, the synthesis of ®-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid often involves:
Continuous Flow Reactors: These allow for precise control over reaction conditions and improved yields.
Catalytic Processes: Use of heterogeneous catalysts to facilitate hydrogenation and carboxylation steps efficiently.
Chiral Resolution: Techniques such as chiral chromatography or enzymatic resolution to obtain the desired ® enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically affecting the methoxy group or the tetrahydronaphthalene ring.
Reduction: Reduction reactions can further hydrogenate the ring or reduce the carboxylic acid to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the methoxy or carboxylic acid groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.
Substitution Reagents: Halogenating agents like bromine or nucleophiles like amines for substitution reactions.
Major Products
Oxidation: Formation of quinones or carboxylate derivatives.
Reduction: Formation of alcohols or fully hydrogenated naphthalene derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Receptor Binding: Investigated for its ability to bind to certain biological receptors, influencing signal transduction pathways.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological conditions.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties in biological systems.
Industry
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mecanismo De Acción
The mechanism by which ®-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulation of signal transduction pathways, influencing cellular responses.
Chirality: The ® configuration is crucial for its interaction with chiral biological molecules, affecting its efficacy and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: The enantiomer with the opposite configuration, which may have different biological activities.
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: The racemic mixture containing both ® and (S) enantiomers.
6-methoxy-2-naphthoic acid: A structurally similar compound lacking the tetrahydronaphthalene ring.
Uniqueness
Chirality: The ® configuration provides unique interactions with biological targets.
Functional Groups: The combination of methoxy and carboxylic acid groups offers diverse reactivity and applications.
Biological Activity: Specific interactions with enzymes and receptors make it a valuable compound in medicinal chemistry.
This detailed overview highlights the significance of ®-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid in various scientific domains, emphasizing its unique properties and applications
Propiedades
IUPAC Name |
(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h4-5,7,10H,2-3,6H2,1H3,(H,13,14)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVHLKAPYHAYFF-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CC2)C(=O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C[C@@H](CC2)C(=O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














